molecular formula C5H4ClNO B015409 3-Chloropyridine 1-oxide CAS No. 1851-22-5

3-Chloropyridine 1-oxide

Cat. No.: B015409
CAS No.: 1851-22-5
M. Wt: 129.54 g/mol
InChI Key: NEXUNCTUUDERGR-UHFFFAOYSA-N
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Description

3-Chloropyridine 1-oxide is an organohalide compound with the molecular formula C₅H₄ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 3-chloropyridine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloropyridine 1-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloropyridine 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct reactivity compared to its non-oxidized counterparts. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

3-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUNCTUUDERGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171713
Record name Pyridine, 3-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851-22-5
Record name Pyridine, 3-chloro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloropyridine N-Oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a chlorine atom at the 3-position influence the hydrogen bonding ability of 3-chloropyridine 1-oxide compared to unsubstituted pyridine N-oxide?

A: Research suggests that the electron-withdrawing nature of the chlorine atom in this compound influences its hydrogen bonding ability. While both pyridine N-oxide and its 3-chloro derivative can act as hydrogen bond acceptors through the oxygen atom, the presence of chlorine reduces the electron density on the oxygen, potentially weakening its hydrogen bonding strength compared to the unsubstituted molecule. This effect is observed in the study using infrared and UV spectroscopy to analyze the hydrogen bonding interaction between this compound and methanol in tetrachloroethylene [].

Q2: What spectroscopic techniques are useful for studying the interactions of this compound with protic solvents like methanol?

A: Both UV and infrared spectroscopy prove valuable for investigating the hydrogen bonding interaction between this compound and methanol []. UV spectroscopy reveals shifts in the π–π* transition bands of the pyridine N-oxide, indicating changes in the electronic environment due to hydrogen bond formation. Simultaneously, infrared spectroscopy provides information about changes in the stretching frequencies of specific bonds involved in hydrogen bonding, such as the O-H bond of methanol.

Q3: Can this compound be used as a building block for synthesizing more complex heterocyclic systems?

A: Yes, this compound acts as a crucial starting material in the synthesis of 1,8-diazaphenoxathiin []. Its reactivity with the dianion of 3-hydroxypyridine-2(1H)-thione highlights its potential in constructing diverse heterocyclic compounds with potentially valuable properties.

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